2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone

Medicinal Chemistry Cytotoxicity Cancer Research

Procure this specific α-bromoacetophenone derivative to ensure high-yielding heterocyclic syntheses and potent biological activity. Its unique 5-methoxy-2-hydroxy substitution is critical for achieving nanomolar-range cytotoxicity in anticancer programs (IC50 ~3-15 μM), unlike inactive non-methoxylated analogs. Essential for the correct regio- and stereochemical outcomes in synthesizing potential adrenergic beta-blocking agents. Bulk quantities require qualified buyers due to GHS hazardous classification.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 203524-87-2
Cat. No. B3368026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
CAS203524-87-2
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)CBr
InChIInChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
InChIKeySHEOHUHOTMQILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (CAS 203524-87-2): A Specialized α-Bromoacetophenone Intermediate


2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (CAS 203524-87-2) is a substituted α-bromoacetophenone derivative with a molecular formula of C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a reactive α-bromine atom and a phenolic hydroxyl group ortho to a 5-methoxy substituent on the aromatic ring [1]. This compound serves as a key electrophilic building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds and pharmaceutical intermediates through nucleophilic substitution and condensation reactions [1].

Why In-Class Analogs Cannot Substitute for 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (203524-87-2)


Generic substitution among α-bromoacetophenones is not feasible due to the profound impact of subtle structural variations on both chemical reactivity and biological activity [1]. For instance, the simple non-methoxylated analog, 2-bromo-1-(2-hydroxyphenyl)ethanone, exhibits significantly different physical properties (lower molecular weight and different crystal packing) and distinct reactivity profiles in nucleophilic substitution and cyclization reactions [2]. The specific 5-methoxy substitution pattern in the target compound is critical for directing the electronic and steric environment, which has been shown to influence both the yield of downstream synthetic products and the binding affinity to biological targets, as detailed in the following quantitative evidence.

Quantitative Evidence for Selecting 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (CAS 203524-87-2) Over Analogs


Enhanced Cytotoxic Potency Compared to Non-Methoxylated Scaffold

The compound exhibits a defined range of cytotoxic activity against a panel of human cancer cell lines, providing a baseline for potency comparisons. In contrast, derivatives built from the simpler 2-bromo-1-(2-hydroxyphenyl)ethanone scaffold have demonstrated significantly lower potency in specific assays [1][2].

Medicinal Chemistry Cytotoxicity Cancer Research

Defined GHS Safety Profile for Risk Assessment and Compliance

The compound is officially classified as a hazardous chemical under the Globally Harmonized System (GHS) . This classification provides a clear and mandatory safety framework for procurement and handling, which may differ from or be less stringently defined for close structural analogs.

Safety Assessment Regulatory Compliance Chemical Procurement

Verified Commercial Purity as a Procurement Benchmark

Commercially available 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone is supplied with a standard purity of 97% and comes with batch-specific QC data including NMR, HPLC, and GC . This level of documented purity and quality control is a key differentiator from lower-purity or non-certified batches of this or similar compounds, directly impacting the reproducibility of research outcomes.

Quality Control Analytical Chemistry Reproducible Synthesis

Optimized Application Scenarios for 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (203524-87-2)


Development of Anticancer Lead Compounds with Enhanced Cytotoxicity

This compound is ideally suited for medicinal chemistry programs focused on developing novel anticancer agents. Its scaffold demonstrates a quantifiably higher cytotoxic potency (IC50 range of 3.15-7.32 μM) compared to derivatives built from non-methoxylated analogs (IC50 ~300 μM) [1][2]. This makes it a superior starting material for synthesizing focused libraries aimed at improving potency against a range of cancer cell lines.

Synthesis of Adrenergic Beta-Blocker Intermediates and Heterocyclic Scaffolds

As a 2-bromo-hydroxyacetophenone, this compound is a critical intermediate for synthesizing a series of potential adrenergic beta-blocking agents and other heterocycles [1]. Its specific substitution pattern is required for the correct regio- and stereochemical outcomes in these syntheses, where a generic analog would lead to different, and often undesired, products [2].

Procurement for Controlled Laboratory and Pilot Plant Synthesis

The compound's explicit classification as hazardous under the GHS and the requirement for buyer qualification make it suitable for well-regulated academic and industrial laboratories [1]. Procuring the compound from reputable vendors that provide ≥97% purity and full analytical QC data (NMR, HPLC) ensures that subsequent synthetic steps are reproducible and meet rigorous internal standards for patent filing or publication [2].

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